5-Iodo-5,6-dihydrouracil

Pyrimidine Metabolism Enzyme Mechanism Chemical Stability

Procure 5-Iodo-5,6-dihydrouracil (CAS 60763-80-6) to isolate and quantify dihydropyrimidine dehydrogenase (DPD) mechanism-based inactivation. This compound provides a 2.1:1 (racemate) inactivation stoichiometry and non-enzymatic dehalogenation 400 times slower than its 5-iodouracil precursor, enabling robust kinetic analysis. Laboratories use the racemic mixture for chiral separation calibration and LC-MS/MS method validation. Do not substitute with the 5-bromo analog—its distinct dehalogenation kinetics and catalytic profile invalidate mechanistic comparisons. Bulk and research-scale quantities available.

Molecular Formula C4H5IN2O2
Molecular Weight 240 g/mol
CAS No. 60763-80-6
Cat. No. B1201511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-5,6-dihydrouracil
CAS60763-80-6
Synonyms5-iodo-5,6-dihydrouracil
Molecular FormulaC4H5IN2O2
Molecular Weight240 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)I
InChIInChI=1S/C4H5IN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
InChIKeyYGKCTZPSAOUUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-5,6-dihydrouracil (CAS 60763-80-6): A Halogenated Dihydropyrimidine for Mechanistic Enzyme Studies and Bioanalytical Reference


5-Iodo-5,6-dihydrouracil is a halogenated derivative of dihydrouracil, characterized by the substitution of iodine at the C5 position and saturation of the C5-C6 bond of the uracil ring [1]. This dihydropyrimidine compound exists as a racemic mixture and is primarily encountered as a reactive intermediate in the enzymatic reduction of 5-iodouracil by dihydropyrimidine dehydrogenase (DPD) [2]. Its procurement is largely driven by the need for a stable, isolable form of this reactive intermediate for detailed kinetic and mechanistic investigations of pyrimidine catabolism.

Why 5-Iodo-5,6-dihydrouracil Cannot Be Substituted by Non-Halogenated or Other Halogenated Dihydrouracils in Critical Assays


Generic substitution fails because the 5-iodo-5,6-dihydrouracil scaffold provides a specific combination of steric bulk, leaving group potential, and enzymatic reactivity that is not replicated by its non-halogenated parent or even other 5-halo analogs like the 5-bromo derivative [1]. The 5-iodo group confers distinct chemical stability, influencing both non-enzymatic dehalogenation rates and the stoichiometry of enzyme inactivation. The 5-bromo analog, for instance, exhibits markedly different dehalogenation kinetics and is subject to different catalytic influences, making it an unsuitable proxy in studies focused on the 5-iodouracil-DPD pathway [2]. The following quantitative evidence underscores these critical, non-interchangeable differences.

Quantitative Differentiation of 5-Iodo-5,6-dihydrouracil: Head-to-Head Data Against Comparators


5-Iodo-5,6-dihydrouracil vs. 5-Iodouracil: A 400-Fold Slower Non-Enzymatic Dehalogenation Rate

The non-enzymatic elimination of iodide from 5-iodo-5,6-dihydrouracil to yield uracil is exceptionally slow, occurring 400 times slower than the enzymatic release of 125I- from 5-[125I]iodouracil [1]. This stark contrast underscores the compound's enhanced chemical stability as an isolable intermediate compared to the rapid enzymatic turnover of its precursor, 5-iodouracil.

Pyrimidine Metabolism Enzyme Mechanism Chemical Stability

5-Iodo-5,6-dihydrouracil vs. 5-Bromo-5,6-dihydrouracil: Differential Catalytic Susceptibility in Dehalogenation

While both 5-iodo- and 5-bromo-5,6-dihydrouracil undergo slow non-enzymatic dehalogenation, only the elimination of HBr from the 5-bromo analog is subject to general base catalysis by tris(hydroxymethyl)aminomethane (Tris base) [1]. The specific rate constant for Tris-catalyzed dehalogenation of 5-bromo-5,6-dihydrouracil is reported as k2Tris base = 11 × 10⁻⁴ M⁻¹ min⁻¹ at 37°C [1]. This catalytic pathway is not observed for the 5-iodo derivative under the same conditions.

Pyrimidine Chemistry Leaving Group Effects Catalysis

5-Iodo-5,6-dihydrouracil vs. 5-Iodouracil: Distinct Stoichiometry of DPD Inactivation

Bovine liver dihydropyrimidine dehydrogenase (DPD) was inactivated by 2.1 mol of racemic 5-iodo-5,6-dihydrouracil per mol of enzyme active sites [1]. In contrast, complete titration of the same enzyme with its precursor, 5-iodouracil, required 1.7 mol per mol of enzyme-bound flavin [1]. This indicates different binding or inactivation stoichiometries, reflecting the distinct chemical nature of the reduced, dihydro intermediate.

Enzyme Inhibition Pyrimidine Metabolism Cancer Biology

Enantiomer-Specific Inactivation: A 1:1 Stoichiometry for the Active Enantiomer of 5-Iodo-5,6-dihydrouracil

The stoichiometry for inactivation of DPD by the nonenzymatically generated enantiomer of 5-iodo-5,6-dihydrouracil was calculated to be 1, in contrast to the 2.1 molar ratio observed with the racemic mixture [1]. This indicates that only one enantiomer is responsible for enzyme inactivation, while the other is effectively inert.

Stereochemistry Enzyme Inhibition Pharmacology

Quantified Partition Coefficient Differentiates 5-Iodo-5,6-dihydrouracil's Release and Inactivation Dynamics

During the enzymatic reduction of [6-³H]5-iodouracil by DPD, only 18% of the reduced product becomes covalently bound to the enzyme. The remaining 82% is released as 5-iodo-5,6-dihydrouracil, resulting in a partition coefficient for inactivation of 4.5 [1]. This defines the probability of the reactive intermediate causing inactivation versus being liberated into the solution.

Enzyme Kinetics Mechanism-Based Inactivation Radiolabeling

Defined Application Scenarios for 5-Iodo-5,6-dihydrouracil (CAS 60763-80-6) Driven by Quantitative Evidence


Direct, Isolated Study of Dihydropyrimidine Dehydrogenase (DPD) Inactivation Kinetics

Researchers investigating the mechanism-based inactivation of DPD by the 5-iodouracil pathway should procure 5-iodo-5,6-dihydrouracil to study the inactivation step in isolation. The evidence confirms that this compound directly inactivates DPD with a defined stoichiometry of 2.1 mol (racemate) per mol active site [1], and that its non-enzymatic dehalogenation is 400 times slower than the enzymatic turnover of its precursor [2], providing a stable, quantifiable tool for kinetic analysis.

Chiral Resolution and Enantiomer-Specific Activity Studies in Pyrimidine Metabolism

The 1:1 inactivation stoichiometry of the active enantiomer versus the 2.1:1 stoichiometry of the racemate [1] provides a robust quantitative framework for studies involving chiral separation. Laboratories can utilize the racemic 5-iodo-5,6-dihydrouracil as a cost-effective starting material for analytical or preparative chiral chromatography, using the known stoichiometric difference to calibrate and validate the separation and activity of individual enantiomers.

Bioanalytical Method Development and Reference Standard for 5-Iodouracil Metabolism

The well-characterized partition coefficient of 4.5 for DPD inactivation [1] and its distinct dehalogenation profile [2] establish 5-iodo-5,6-dihydrouracil as a critical reference standard. Bioanalytical laboratories developing LC-MS/MS methods to quantify 5-iodouracil and its metabolites can use this compound to validate assays, ensuring accurate measurement of this key reactive intermediate in complex biological matrices like plasma or tissue homogenates.

Enzymatic Synthesis of Specifically Modified Nucleosides and Nucleotide Probes

Given its role as a product of the DPD-catalyzed reduction of 5-iodouracil [1] [2], this compound is a key intermediate for enzymatic or chemoenzymatic synthesis. Researchers aiming to produce 5-iodo-dihydropyrimidine-containing nucleosides or nucleotides for use as biophysical probes (e.g., heavy-atom derivatives for crystallography) can employ 5-iodo-5,6-dihydrouracil as a substrate for subsequent enzymatic steps like phosphorylation or glycosylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-5,6-dihydrouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.